(2-Cyclopentylethyl)boronic acid
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis Research
Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.comfiveable.me Their importance stems from their unique combination of stability, versatile reactivity, and comparatively low toxicity, which makes them safer to handle in laboratory settings than many other organometallic reagents. fiveable.menih.gov A primary application of these compounds is in the formation of new carbon-carbon (C-C) bonds, a fundamental process for constructing the complex molecular skeletons of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comboronmolecular.com
The most celebrated application of organoboron compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. dergipark.org.tr This reaction, for which Professor Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the efficient and stereoselective formation of C-C bonds between various organic partners. dergipark.org.tr Beyond this, organoboron compounds are key intermediates in a wide array of other transformations, including hydroboration, which introduces a boron functional group across a double or triple bond, and subsequent oxidation or halogenation to yield alcohols or halides, respectively. wikipedia.orgwikipedia.org The pioneering work on hydroboration by Herbert C. Brown was recognized with the Nobel Prize in 1979, underscoring the foundational importance of organoboron chemistry. dergipark.org.tr The field continues to expand, with ongoing research leading to a significant increase in the industrial applications of these versatile compounds. dergipark.org.tr
Overview of Boronic Acids as Versatile Synthetic Intermediates and Reagents
Among the various classes of organoboron compounds, boronic acids, which have the general structure R-B(OH)₂, are particularly prominent as versatile building blocks and intermediates in synthesis. nih.gov First synthesized in 1860, their stability in air and water, general non-toxicity, and ease of preparation and handling have contributed to their widespread use. nih.govdergipark.org.tr Boronic acids are considered "green" compounds, in part because their degradation product is boric acid, a naturally occurring and benign substance. nih.gov
Boronic acids are Lewis acids, meaning they can accept a pair of electrons, which allows them to form reversible covalent complexes with molecules containing diol, amino acid, or hydroxamic acid functionalities. boronmolecular.comwikipedia.org This unique property is harnessed in fields beyond synthesis, such as in the development of chemical sensors for saccharides and in drug delivery systems. boronmolecular.com
In organic synthesis, their utility is most pronounced in the Suzuki-Miyaura reaction, where they serve as a key partner in coupling with organic halides or triflates to form new C-C bonds. wikipedia.orglibretexts.org However, their reactivity extends to numerous other important transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and conjugate addition reactions. acs.org The robust nature of boronic acids allows them to be used in complex molecular settings, such as in the large-scale synthesis of the anti-cancer drug Linifanib and the total synthesis of natural products like Epothilone A. libretexts.org
Specific Context of Alkyl Boronic Acids in Advanced Chemical Research
Within the broader family of boronic acids, alkyl boronic acids—where the organic substituent is a saturated carbon group (an alkyl group)—present a distinct set of opportunities and challenges in advanced chemical research. mdpi.com While aryl boronic acids have been extensively studied and applied, the use of alkyl boronic acids, particularly those with the boron atom on a secondary or tertiary carbon (sec- and tert-alkylboronic acids), has been historically more challenging. mdpi.comresearchgate.net This is often due to competing side reactions like protodeboronation (loss of the boronic acid group) and β-hydride elimination. researchgate.net
Despite these challenges, B-alkyl Suzuki-Miyaura cross-coupling has emerged as a powerful method for constructing C(sp³)–C(sp²) bonds, which are prevalent in many pharmaceutical and agrochemical compounds. mdpi.comacs.org The reactivity in these couplings is highly dependent on reaction parameters, including the choice of base, solvent, and catalyst. mdpi.com Research has shown that while simple alkylboronic acids can be unreactive under certain conditions, the use of specific reagents like 9-Borabicyclononane (9-BBN) derivatives can lead to excellent yields. mdpi.com
Modern synthetic chemistry has seen significant progress in overcoming the challenges associated with alkyl boronic acids. rsc.org Innovations include the development of new catalyst systems, often involving nickel or specialized palladium-phosphine complexes, and novel activation methods. libretexts.orgresearchgate.net For instance, recent studies have explored photoredox catalysis to generate alkyl radicals from alkyl boronic acids, expanding their utility to a wider range of alkylation reactions under mild conditions. rsc.orgnih.govrsc.org These advancements are crucial for synthesizing C(sp³)-rich, complex molecules that are increasingly important in medicinal chemistry. chemrxiv.org
Research Scope and Focus on (2-Cyclopentylethyl)boronic Acid within Alkyl Boronic Acid Chemistry
This compound is a specific example of a primary alkyl boronic acid. Its structure features a cyclopentyl group attached to an ethyl chain, which in turn is bonded to the boronic acid moiety. This compound serves as a valuable reagent in research focused on the synthesis and application of alkylboron compounds.
The primary method for synthesizing alkylboronic acids like this compound is through the hydroboration of a corresponding alkene, in this case, vinylcyclopentane. organic-chemistry.orgorganic-chemistry.org Hydroboration involves the addition of a borane (B79455) reagent (like borane-tetrahydrofuran (B86392) complex, H₃B·THF) across the carbon-carbon double bond. organic-chemistry.org This reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the boron atom attaches to the less substituted carbon of the double bond, which, after oxidative workup, would yield the primary alcohol, or in this context, forms the primary alkylborane. wikipedia.org Catalytic hydroboration methods using transition metals like iridium or cobalt can also be employed to achieve high regioselectivity for the linear boronic ester product. organic-chemistry.org
Once synthesized, this compound can be used as a coupling partner in reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of the 2-cyclopentylethyl group into various aromatic or vinyl systems. The efficiency of such B-alkyl couplings is a subject of ongoing research, with catalyst and base selection being critical for success. mdpi.comresearchgate.net For example, palladium catalysts with phosphine (B1218219) ligands are widely used, and strong bases like sodium hydroxide (B78521) or potassium carbonate are often required to facilitate the transmetalation step of the catalytic cycle. libretexts.orgmdpi.com The study of such specific alkyl boronic acids contributes to a broader understanding of reactivity trends and helps in the development of more general and robust methods for C(sp³)–C(sp²) bond formation. researchgate.netacs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₅BO₂ |
| Molecular Weight | 142.00 g/mol |
| CAS Number | 85068-43-3 |
| Appearance | White to off-white solid |
| Melting Point | 95-100 °C |
Note: Data is compiled from publicly available chemical supplier information and may vary.
Table 2: Key Synthetic Reactions Involving Boronic Acids
| Reaction Name | Description | Key Reagents | Bond Formed |
| Suzuki-Miyaura Coupling | Cross-coupling of a boronic acid with an organohalide or triflate. libretexts.org | Boronic Acid, Organohalide, Pd Catalyst, Base | C-C |
| Hydroboration-Oxidation | Two-step reaction to convert an alkene to an alcohol via an organoborane intermediate. wikipedia.org | Alkene, Borane (e.g., BH₃), H₂O₂, Base | C-O, C-H |
| Chan-Lam Coupling | Coupling of a boronic acid with an amine or alcohol. acs.org | Boronic Acid, Amine/Alcohol, Cu(II) Catalyst, Base | C-N, C-O |
| Photoredox Alkylation | Generation of alkyl radicals from alkylboronic acids for alkylation reactions. nih.gov | Alkylboronic Acid, Photocatalyst, Activating Agent | C-C, C-X (X=Cl, CN, etc.) |
Synthetic Methodologies for this compound and Related Alkyl Boronic Acids
The synthesis of alkyl boronic acids, including this compound, is a cornerstone of modern organic chemistry, providing versatile building blocks for various applications, most notably in Suzuki-Miyaura cross-coupling reactions. The development of synthetic routes has progressed from classical organometallic methods to sophisticated transition metal-catalyzed strategies, enhancing the scope, efficiency, and functional group tolerance of these transformations.
Properties
Molecular Formula |
C7H15BO2 |
|---|---|
Molecular Weight |
142.01 g/mol |
IUPAC Name |
2-cyclopentylethylboronic acid |
InChI |
InChI=1S/C7H15BO2/c9-8(10)6-5-7-3-1-2-4-7/h7,9-10H,1-6H2 |
InChI Key |
VWVDHFVNGRUKNS-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1CCCC1)(O)O |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2 Cyclopentylethyl Boronic Acid in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
Conjugate Addition Reactions to Unsaturated Systems (e.g., Enones)
Rhodium-Catalyzed Asymmetric Conjugate Additions
Rhodium-catalyzed asymmetric conjugate addition is a powerful method for enantioselective carbon-carbon bond formation. researchgate.net In this reaction, organoboronic acids, including alkyl derivatives like (2-Cyclopentylethyl)boronic acid, can add to α,β-unsaturated electron-deficient compounds such as ketones, esters, and amides. researchgate.netwiley-vch.deorganic-chemistry.org The process is typically catalyzed by a rhodium(I) complex paired with a chiral ligand, such as (S)-BINAP. organic-chemistry.org
The catalytic cycle is generally understood to initiate with the transmetalation of the organic group (in this case, the 2-cyclopentylethyl group) from the boronic acid to a rhodium-hydroxo complex, forming an organorhodium species. wiley-vch.denih.gov This species then adds to the β-position of the α,β-unsaturated substrate. Subsequent hydrolysis or protonolysis releases the final product and regenerates the active rhodium catalyst. wiley-vch.de The use of an aqueous base is often crucial for improving reaction yields by facilitating the formation of the key Rh-OH species, which is highly active for the transmetalation step. organic-chemistry.org While this methodology is broadly applicable to a range of organoboronic acids, the specific performance of this compound would be subject to the precise reaction conditions and substrate pairing. researchgate.neted.ac.uk
Table 1: Representative Conditions for Rhodium-Catalyzed Conjugate Addition
| Component | Example Condition | Purpose |
| Boronic Acid | This compound | Nucleophilic source of the alkyl group |
| Substrate | α,β-Unsaturated Ketone/Ester/Amide | Electrophilic acceptor |
| Catalyst Precursor | [Rh(acac)(CO)₂] or Rh(acac)(CH₂CH₂)₂ | Source of Rhodium(I) |
| Chiral Ligand | (S)-BINAP | Induces enantioselectivity |
| Base | Aqueous K₂CO₃ or other bases | Promotes formation of active Rh-OH species |
| Solvent | Dioxane/water mixture | Reaction medium |
Allylation and Propargylation Reactions
Allylation and propargylation reactions are fundamental carbon-carbon bond-forming transformations that introduce versatile allyl and propargyl groups, respectively. Organoboronic acids and their ester derivatives are key reagents in this context, capable of reacting with various electrophiles. organic-chemistry.orgresearchgate.net Specifically, the reaction of allylboron species with carbonyls and imines is a cornerstone method for synthesizing homoallylic alcohols and amines with a high degree of regio- and stereocontrol. acs.orgnih.gov
While this compound itself does not directly participate as the allylating agent, it can be a precursor to more complex structures that subsequently undergo these reactions. More commonly, related allylboronic esters are used to allylate aldehydes and ketones. researchgate.net These reactions can proceed through thermal conditions or be promoted by Lewis acids. Highly reactive allylboronic acids, which exist in equilibrium with their trimeric boroxine (B1236090) form, can even participate in self-catalyzed allylations of ketones. researchgate.net
Enantioselective Allylation Methods
Achieving high enantioselectivity in allylation reactions is a significant goal in modern synthesis. The use of chiral allylboron reagents is a primary strategy for creating stereogenic centers with predictable configurations. bris.ac.uk While simple allylboron reagents are common, methods involving α-substituted allylboronic esters have been developed to create more complex chiral architectures. bris.ac.uk
A notable challenge with α-substituted allylboronic esters is often low diastereoselectivity. bris.ac.uk To address this, innovative methods have been developed, such as the in situ generation of highly reactive and selective chiral allylic borinic esters from stable pinacol (B44631) boronic esters. This is achieved by adding a nucleophile like n-butyllithium to the pinacol boronic ester, followed by trapping the resulting alkoxide with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). bris.ac.uk This generates an intermediate borinic ester that demonstrates superior reactivity and selectivity in allylations of aldehydes. bris.ac.uk Such advanced methods expand the toolkit for asymmetric synthesis, allowing for the creation of multiple contiguous stereocenters. tdl.org
Homologation Reactions
Homologation reactions provide a means to extend a carbon chain by a single carbon atom. The Matteson homologation is a highly stereoselective and valuable method for the one-carbon extension of boronic esters. uni-saarland.debristol.ac.uk This reaction typically involves the treatment of a chiral boronic ester with a halomethylithium reagent, such as (dichloromethyl)lithium, to generate an α-haloboronic ester with a high degree of diastereoselectivity. uni-saarland.dersc.org
This intermediate α-haloboronic ester can then be treated with a nucleophile, such as a Grignard reagent or an organolithium species. This induces a 1,2-metallate rearrangement, where the nucleophilic group migrates from the boron "ate" complex to the adjacent carbon, displacing the halide and forming a new carbon-carbon bond with inversion of configuration at the carbon center. uni-saarland.debristol.ac.uk This sequence can be iterated to "grow" a carbon chain with precise control over the relative and absolute stereochemistry of multiple adjacent stereocenters. bristol.ac.ukrsc.org While extensively applied to various alkyl and aryl boronic esters, the this compound would first need to be converted to a suitable chiral ester (e.g., with a diol like DICHED) to apply this substrate-controlled methodology. uni-saarland.deacs.orgnih.gov
Table 2: General Steps in the Matteson Homologation
| Step | Reagents | Intermediate/Product | Key Transformation |
| 1. Esterification | Chiral Diol (e.g., DICHED) | Chiral Boronic Ester | Protection and chiral auxiliary attachment |
| 2. Carbenoid Addition | LiCHCl₂ | α-Chloroboronic Ester | Stereoselective C-C bond formation |
| 3. Nucleophilic Attack & Rearrangement | Grignard Reagent (R-MgX) | Homologated Boronic Ester | 1,2-metallate rearrangement, second C-C bond formation |
Transition-Metal-Free Carbon-Carbon Bond Formations (e.g., with Diazo Compounds, Sulfonylhydrazones)
In recent years, transition-metal-free coupling reactions have gained significant attention as more sustainable and economical alternatives to traditional metal-catalyzed methods. researchgate.netsci-hub.se A powerful example of this is the reductive coupling between boronic acids and N-sulfonylhydrazones or diazo compounds. researchgate.netnih.gov
In this transformation, the N-sulfonylhydrazone, which is easily derived from a corresponding aldehyde or ketone, serves as an in situ precursor for a diazo compound upon treatment with a base at elevated temperatures. nih.gov The generated diazo compound then reacts with the boronic acid. The proposed mechanism involves the formation of a boronate intermediate, which then undergoes a 1,2-migration of the organic group (e.g., 2-cyclopentylethyl) from the boron to the carbon, with the expulsion of nitrogen gas. sci-hub.seresearchgate.net This process forms a new carbon-carbon bond and results in a new, homologated boronic acid, which can then undergo protodeboronation to yield the final coupled product. nih.gov This reaction is noted for its broad functional group tolerance, applying to aryl, alkenyl, and alkylboronic acids. researchgate.netsci-hub.se
Carbon-Heteroatom Bond Forming Reactions
The carbon-boron bond is a versatile functional group that can be transformed into a variety of carbon-heteroatom bonds, significantly increasing the synthetic utility of organoboron compounds. nih.gov These transformations are crucial for introducing functionalities containing oxygen, nitrogen, and halogens into organic molecules.
Oxidation of Carbon-Boron Bonds to Carbon-Oxygen Bonds (e.g., Alcohols)
One of the most fundamental and widely used reactions of boronic acids is the oxidation of the carbon-boron (C-B) bond to a carbon-oxygen (C-O) bond. This transformation provides a reliable method for the synthesis of alcohols from their corresponding organoborane precursors. youtube.comyoutube.com For this compound, this reaction yields 2-cyclopentylethanol.
The oxidation is typically carried out under mild conditions using common oxidizing agents. A standard and highly efficient method involves the use of hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). youtube.com The mechanism involves the formation of a hydroperoxide anion which attacks the Lewis acidic boron atom to form a boronate complex. This is followed by a rearrangement where the alkyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. youtube.comyoutube.comkhanacademy.org This process may repeat depending on the organoborane structure, ultimately leading to a borate (B1201080) ester, which is then hydrolyzed during aqueous workup to afford the final alcohol product. youtube.com
An alternative, and often more rapid and economical, oxidant is Oxone® (potassium peroxymonosulfate). nih.govorganic-chemistry.org The oxidation of alkyl- and arylboronic acids and their derivatives with Oxone® proceeds quickly, often at room temperature, and demonstrates broad functional group tolerance, providing the corresponding alcohols in excellent yields after a simple workup. nih.govresearchgate.netmdma.ch
Amination Reactions: Enzymatic and Chemocatalytic Approaches
The conversion of carbon-boron (C-B) bonds into carbon-nitrogen (C-N) bonds is a pivotal transformation in organic synthesis, providing access to valuable amine scaffolds. While traditional chemical methods exist, enzymatic and chemocatalytic approaches offer unique advantages in terms of selectivity and mild reaction conditions. For alkyl boronic acids like this compound, these modern strategies are particularly relevant.
Stereospecific Enzymatic Amination of Alkyl Boronic Acids
The development of enzymes capable of catalyzing reactions not found in nature has opened new avenues for chemical synthesis. osti.govnih.gov A significant breakthrough has been the engineering of a protoglobin nitrene transferase that facilitates the amination of boronic acids. osti.govacs.org This biocatalytic system utilizes hydroxylamine (B1172632) as a simple nitrogen source, generating water and boric acid as the only byproducts under ambient conditions. nih.govacs.org
Initially developed for aryl boronic acids, this enzymatic method has been successfully extended to alkyl boronic esters, which are known to hydrolyze in situ to the corresponding boronic acids in aqueous reaction media. osti.govnih.govacs.org The enzyme demonstrates remarkable control, capable of converting a racemic secondary alkyl boronic ester into an enantioenriched amine, a feat not readily achieved by conventional chemical catalysts. nih.govacs.org This transformation proceeds with a high degree of stereospecificity. osti.govnih.gov
The proposed mechanism for this enzymatic amination involves the formation of an iron-nitrene intermediate within the enzyme's heme center. osti.gov The boronic acid substrate then interacts with this nitrene, leading to the formation of a boronate complex. This is followed by a stereospecific 1,2-metallate shift, which transfers the alkyl group from boron to nitrogen, ultimately yielding the amine product. osti.govnih.gov This two-electron pathway is supported by experiments using a boronic ester radical clock, which showed the formation of an exclusively un-rearranged product, ruling out a long-lived radical intermediate. osti.govnih.govacs.org
This enzymatic approach is compatible with both primary and secondary alkyl boronic acid pinacol esters. nih.gov The ability to directly convert a racemic alkyl organoboron into a chiral amine highlights the synthetic power of this method, bypassing the often-challenging synthesis of enantioenriched boronic esters. nih.gov
C-B to C-X (X = Halogen, CN) Functional Group Interconversions
The direct conversion of the C-B bond in alkyl boronic acids to other functional groups, such as halides and nitriles, represents a powerful tool for molecular diversification. These transformations leverage the unique reactivity of the boronic acid moiety to install valuable chemical handles.
Direct C-B Chlorination and Cyanation
Recent advances in photoredox catalysis have enabled the direct chlorination and cyanation of alkyl boronic acids. nih.govsemanticscholar.orgrsc.org These methods typically involve the generation of an alkyl radical from the boronic acid, which is then trapped by a suitable chlorine or cyanide source. nih.gov
One effective strategy involves the activation of alkyl boronic acids with an inorganic phosphorus compound, such as potassium phosphate (B84403) (K₃PO₄). nih.govsemanticscholar.org This activation lowers the oxidation potential of the boronic acid, facilitating its conversion to an alkyl radical under visible light irradiation in the presence of a suitable photocatalyst. nih.govsemanticscholar.orgrsc.org The generated alkyl radical can then react with a SOMOphile (singly occupied molecular orbital-phile) to achieve direct C-B chlorination or cyanation. nih.govsemanticscholar.org This method demonstrates good functional group tolerance and provides a reliable route for these important transformations. nih.govrsc.orgresearchgate.net
Another approach utilizes photoexcited pyridine (B92270) N-oxides to catalyze the generation of alkyl radicals from alkyl boronic acids. bohrium.com This system has shown broad applicability for various functionalizations, including cyanation, across a wide range of aliphatic boronic acids. bohrium.com
The table below summarizes representative conditions for the direct functionalization of alkyl boronic acids. While specific examples for this compound are not detailed in the cited literature, the conditions are generally applicable to primary alkyl boronic acids.
| Transformation | Radical Source | Key Reagents/Catalysts | General Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| C-B Chlorination | Alkyl Boronic Acid | Photocatalyst (e.g., Ir complex), K₃PO₄, Chlorine Source | Visible Light, Inert Atmosphere | Alkyl Chloride | nih.govsemanticscholar.org |
| C-B Cyanation | Alkyl Boronic Acid | Photocatalyst (e.g., Ir complex), K₃PO₄, Cyanide Source | Visible Light, Inert Atmosphere | Alkyl Nitrile | nih.govsemanticscholar.org |
| C-B Cyanation | Alkyl Boronic Acid | 4-Nitropyridine N-oxide (photo-catalyst), Cyanide Source | Visible Light | Alkyl Nitrile | bohrium.com |
Radical Reactions Involving Alkyl Boronic Acids
Alkyl boronic acids have emerged as valuable precursors for the generation of alkyl radicals, which are key intermediates in a multitude of synthetic transformations. nih.govresearchgate.net Their stability, commercial availability, and the mild conditions under which they can be activated make them attractive alternatives to traditional radical sources. nih.govresearchgate.net
Generation of Alkyl Radicals from Boronic Acids for Functionalization
The generation of alkyl radicals from alkyl boronic acids is typically achieved through single-electron transfer (SET) processes. rsc.org However, the high oxidation potentials of alkyl boronic acids have historically limited their use as radical precursors in visible-light photocatalysis. nih.govsemanticscholar.orgrsc.org To overcome this, several activation strategies have been developed.
One prominent method involves the formation of a boron 'ate' complex. researchgate.net Coordination of a nucleophile to the vacant p-orbital of the boron atom increases the electron density at the boron center, lowering the oxidation potential and facilitating SET to generate the alkyl radical. nih.gov Amide solvents, such as N,N-dimethylacetamide (DMA), have been shown to modulate the oxidation potential of boronic acids through hydrogen-bonding interactions, enabling the generation of alkyl radicals. chemrxiv.org
Another strategy involves the use of photoexcited catalysts, such as pyridine N-oxides, which can promote the nucleo-homolytic substitution of boronic acids to release alkyl radicals. bohrium.com Furthermore, radical-transfer strategies, where a heteroatom radical (such as a nitrogen or oxygen radical) induces C-B bond cleavage via homolytic substitution, have also been developed. rsc.org These methods are applicable to a wide range of alkylboronic acids and esters. rsc.org
Photoredox-Catalyzed Alkylation Reactions with Boronic Acid Precursors (e.g., with K₃PO₄ activation)
A significant advancement in the use of alkyl boronic acids as radical precursors is the development of photoredox-catalyzed reactions activated by inorganic bases like potassium phosphate (K₃PO₄). nih.govsemanticscholar.orgrsc.org This system has proven to be robust and versatile for various alkylation reactions. nih.govrsc.orgresearchgate.net
The proposed mechanism suggests that K₃PO₄ interacts with the vacant p-orbital of the boronic acid. nih.govrsc.org This interaction lowers the oxidation potential of the boronic acid, allowing it to be oxidized by the excited state of a photocatalyst (e.g., an iridium complex) under visible light irradiation. nih.govsemanticscholar.org This SET event generates the alkyl radical, which can then participate in a variety of functionalization reactions, such as Giese-type additions to electron-deficient olefins, vinylations, and alkynylations. nih.govrsc.org
A key advantage of this K₃PO₄-assisted method is its good functional group tolerance and the ability to selectively activate alkyl boronic acids in the presence of boronic esters, offering a valuable tool for late-stage functionalization of complex molecules. nih.govrsc.orgresearchgate.net The reaction conditions are generally mild, typically involving irradiation with blue LEDs at room temperature in an inert atmosphere. nih.govsemanticscholar.org
The table below outlines the key components and general conditions for photoredox-catalyzed alkylation using K₃PO₄-activated alkyl boronic acids.
| Reaction Type | Alkyl Radical Precursor | Activation Method | Catalyst System | General Conditions | Reference |
|---|---|---|---|---|---|
| Defluorinative Alkylation | Alkyl Boronic Acid | K₃PO₄ | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LED, Ethyl Acetate (B1210297), rt, Ar | nih.govsemanticscholar.org |
| Alkylation of Electron-Deficient Olefins | Alkyl Boronic Acid | K₃PO₄ | Photocatalyst (e.g., Ir complex) | Visible Light, Inert Atmosphere | nih.govsemanticscholar.org |
| Alkylation | Alkyl Boronic Acid | DMA (solvent and activating agent) | Organophotocatalyst | Visible Light | chemrxiv.orgsemanticscholar.org |
Mechanistic Insights into Radical Pathways and Transfer Events of this compound Remain Unexplored in Scientific Literature
A comprehensive review of published scientific literature reveals a significant gap in the specific knowledge regarding the radical chemistry of This compound . While the broader field of organic synthesis has seen extensive research into the radical reactions of alkylboronic acids in general, detailed mechanistic studies, research findings, and data specifically characterizing the radical pathways and transfer events of this compound are not available in the public domain.
General research into alkylboronic acids indicates their potential to serve as precursors for alkyl radicals, primarily through photoredox-catalyzed processes. These studies lay a foundational understanding that such reactions often proceed via the formation of a boronate complex, which, upon activation, can undergo single-electron transfer to generate a corresponding alkyl radical. This reactive intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
However, the specific behavior of the cyclopentylethyl moiety, including potential intramolecular reactions, specific transfer events, or unique reactivity influenced by the cyclopentyl group, has not been the subject of dedicated investigation. Consequently, there are no specific data, such as reaction yields under various catalytic conditions, spectroscopic evidence of radical intermediates, or computational studies on the energy profiles of potential radical pathways for this compound.
Without such specific empirical data, a scientifically rigorous discussion on the "Mechanistic Insights into Radical Pathways and Transfer Events" for this particular compound cannot be constructed. The scientific community has yet to publish research that would provide the necessary details to fulfill a thorough analysis as outlined. Therefore, the creation of detailed research findings and data tables for the radical reactivity of this compound is not possible at this time.
Mechanistic Investigations and Computational Studies on 2 Cyclopentylethyl Boronic Acid Reactivity
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The primary application for (2-Cyclopentylethyl)boronic acid in synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. mdpi.com This cycle fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comrsc.org The nature of the boronic acid, specifically its alkyl group, plays a critical role in the efficiency and mechanism of these steps.
The catalytic cycle is initiated by the oxidative addition of an organic halide (or pseudohalide, R¹-X) to a coordinatively unsaturated palladium(0) complex, typically L₂Pd(0) where L is a phosphine (B1218219) ligand. rsc.orgprinceton.edu This step involves the cleavage of the R¹-X bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) intermediate, L₂Pd(R¹)(X). princeton.edu The oxidation state of palladium changes from 0 to +2. The mechanism of this step can be controversial and may depend on the specific reactants and ligands involved. princeton.edu For reactions involving alkyl halides, this step can proceed through an Sₙ2-type mechanism, which often results in the inversion of stereochemistry at the carbon center if it is chiral.
Transmetalation is the crucial step where the organic moiety from the boron reagent is transferred to the palladium(II) complex, displacing the halide or other leaving group. rsc.org This step regenerates a boron-containing byproduct and forms a new diorganopalladium(II) complex, L₂Pd(R¹)(R²), where R² is the cyclopentylethyl group. A base is essential for this step to proceed, and its role has led to the proposal of two primary, competing mechanistic pathways: the boronate pathway and the oxo-palladium pathway. acs.org
The boronate pathway involves the activation of the boronic acid by the base (e.g., hydroxide (B78521) or alkoxide). The base coordinates to the electron-deficient boron atom of this compound, forming a more nucleophilic tetracoordinate boronate 'ate' complex, [(c-C₅H₉CH₂CH₂)B(OH)₃]⁻. rsc.orgnih.gov This activated boronate then reacts with the arylpalladium(II) halide complex, displacing the halide to complete the transmetalation.
The oxo-palladium pathway proposes that the base first reacts with the palladium(II) halide complex. acs.org Specifically, a hydroxide ion displaces the halide ligand on the L₂Pd(R¹)(X) intermediate to form a palladium-hydroxo complex, L₂Pd(R¹)(OH). nih.gov This palladium-hydroxo species is more reactive and subsequently reacts with the neutral, Lewis acidic this compound. This interaction forms a pre-transmetalation intermediate with a Pd-O-B linkage, which then facilitates the transfer of the cyclopentylethyl group to the palladium center. acs.orgnih.gov
Kinetic, structural, and computational studies have shown that for many boronic acids, the oxo-palladium pathway is often favored under typical Suzuki-Miyaura conditions involving weak bases and aqueous solvents. acs.org The choice between these pathways can be influenced by the specific boronic acid, ligands, base, and solvent used. nih.gov The steric bulk of the cyclopentylethyl group in this compound could potentially hinder the formation of the tetracoordinate boronate complex, possibly favoring the oxo-palladium pathway where the interaction is with the less-hindered boronic acid itself.
| Feature | Boronate Pathway | Oxo-Palladium Pathway |
| Initial Role of Base | Activates the boronic acid by coordinating to the boron atom. | Activates the palladium complex by displacing the halide to form a Pd-OH species. |
| Boron Reagent | Tetracoordinate, anionic 'ate' complex (e.g., [R-B(OH)₃]⁻). | Tricoordinate, neutral boronic acid (R-B(OH)₂). |
| Palladium Intermediate | Pd(II)-Halide complex (L₂Pd(R¹)X). | Pd(II)-Hydroxide complex (L₂Pd(R¹)OH). |
| Key Interaction | Nucleophilic attack of the boronate on the Pd-X complex. | Lewis acid-base interaction between the boronic acid and the Pd-OH complex, forming a Pd-O-B linkage. |
| Favorable Conditions | May be more significant with stronger bases or under anhydrous conditions. | Often dominant with weaker bases (e.g., carbonates) in aqueous solvent mixtures. |
The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate, L₂Pd(R¹)(R²). In this step, the two organic groups (R¹ and the cyclopentylethyl group) couple to form the final product (R¹-R²), and the palladium catalyst is reduced back to its active Pd(0) state, L₂Pd(0), allowing it to re-enter the catalytic cycle. rsc.org For this step to occur, the diorganopalladium(II) complex must typically adopt a cis conformation, where the two organic groups are adjacent to each other. Trans complexes, if formed, must first isomerize to the cis form before reductive elimination can proceed. This step generally occurs with retention of the stereochemistry of the two organic groups attached to the palladium.
Role of Boron Activation and Lewis Acid/Base Interactions in Reactivity
The reactivity of this compound is intrinsically linked to the electronic properties of its boron center. Boronic acids are Lewis acids because the boron atom has a vacant p-orbital, making it electron-deficient and capable of accepting an electron pair. nih.gov This Lewis acidity is fundamental to its role in catalysis. rsc.org
In the context of the Suzuki-Miyaura reaction, this Lewis acidity is exploited in both major transmetalation pathways.
In the boronate pathway , a Lewis base (the hydroxide or alkoxide from the added base) donates an electron pair to the boron atom. This converts the neutral, tricoordinate boronic acid into a negatively charged, tetracoordinate boronate. This 'ate' complex formation increases the nucleophilicity of the organic group attached to boron, making it more potent for transfer to the palladium center. nih.gov
In the oxo-palladium pathway , the Lewis acidic boronic acid interacts with the Lewis basic palladium-hydroxo complex (L₂Pd(R¹)(OH)). nih.gov This acid-base interaction is proposed to form an intermediate with a Pd-O-B linkage, which is the direct precursor to the transmetalation event.
The base is therefore not just a simple spectator; it is a crucial activator that plays one of two distinct roles, either activating the boron reagent or the palladium complex, thereby enabling the critical transmetalation step. rsc.org
Stereochemical Course of Reactions (e.g., Inversion of Configuration, Retention of Stereochemistry)
The stereochemical outcome of cross-coupling reactions involving alkylboron compounds is a critical aspect of their utility in synthesis. For the Suzuki-Miyaura coupling, the stereochemistry of the transmetalation step is of paramount importance.
For primary alkylboron compounds like this compound, where the boron atom is attached to a primary carbon (-CH₂-), the transmetalation step almost universally proceeds with retention of configuration at that carbon. nih.govnih.gov This means that if a stereocenter were present at the carbon atom bonded to boron, its configuration would be preserved during the transfer to the palladium atom. Mechanistic studies using deuterium-labeled alkylboranes have confirmed this stereoretentive pathway. nih.gov
This contrasts with the behavior of secondary alkylboron nucleophiles, where the stereochemical outcome is more complex and can be influenced by the reaction conditions. For secondary systems, both stereoretention and stereoinversion have been observed, with the outcome often depending on the choice of ligands and other additives. nih.gov For instance, some palladium-catalyzed processes for secondary alkylboronic acids proceed with a highly enantiospecific inversion of the absolute configuration. nih.gov
Since this compound is a primary boronic acid, its cross-coupling reactions are expected to be stereoretentive with respect to the C-B bond. Any pre-existing stereocenters within the cyclopentyl ring would remain unaffected by the coupling process.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms of transition metal-catalyzed reactions like the Suzuki-Miyaura coupling. rsc.org These methods allow researchers to map the potential energy surfaces of the reaction, calculate the activation barriers for different steps, and characterize the structures of transient intermediates and transition states that are often too fleeting to be observed experimentally. acs.org
While no specific computational studies on this compound are readily available, such approaches would be highly valuable. DFT calculations could:
Determine the relative energy barriers for the boronate versus the oxo-palladium transmetalation pathways specifically for this substrate.
Quantify the steric and electronic influence of the bulky cyclopentylethyl group on the stability of key intermediates (e.g., the boronate 'ate' complex and the Pd-O-B linked pre-transmetalation complex).
Provide insight into ligand effects, helping to rationalize the choice of phosphine ligands that would be optimal for achieving high efficiency and selectivity in couplings involving this sterically demanding substrate.
Model the reductive elimination step to confirm the energetic favorability of forming the coupled product.
Computational studies on related boronic acids have been crucial in establishing the viability of the oxo-palladium pathway and in understanding the subtle interplay of factors that control reactivity and selectivity in Suzuki-Miyaura reactions. rsc.orgacs.org
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a cornerstone for elucidating the mechanisms of reactions involving boronic acids. DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying the most probable reaction pathways and the structures of associated transition states. For reactions like the Suzuki-Miyaura coupling, which is a key application of boronic acids, DFT studies on related alkylboronic acids have been instrumental. These studies typically investigate the energetics of the three main steps: oxidative addition, transmetalation, and reductive elimination.
Analysis of Intermediates and Boron-Carbon Bond Properties
The properties of the boron-carbon (B-C) bond are central to the reactivity of this compound. Computational analysis, particularly through methods like Natural Bond Orbital (NBO) analysis, can provide deep insights into the nature of this bond. For alkylboronic acids, the B-C bond is a covalent, sigma bond. The strength and polarity of this bond influence its susceptibility to cleavage during reactions.
Computational studies on simple aliphatic boronic acids reveal the electronic environment around the boron atom. The empty p-orbital on the sp²-hybridized boron atom makes it Lewis acidic, a key feature of its reactivity. The interaction of this empty orbital with the electron-donating groups attached to boron, including the cyclopentylethyl group and the hydroxyl groups, modulates its reactivity.
Basic computational properties for this compound have been calculated and are presented below. These parameters provide a preliminary assessment of its physicochemical characteristics.
| Property | Value |
| Topological Polar Surface Area (TPSA) | 40.46 Ų |
| LogP | 1.0395 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 3 |
This data is computationally derived and provides an estimation of the compound's properties.
Prediction of Reactivity and Selectivity in Organoboron Transformations
A significant goal of computational chemistry in this field is to predict the reactivity and selectivity of organoboron transformations. For a molecule like this compound, this would involve predicting how it would behave in reactions where chemoselectivity or regioselectivity is a concern.
For example, in cross-coupling reactions, DFT calculations can help predict whether the cyclopentylethyl group will transfer preferentially over other groups that might be present on the boron atom or the coupling partner. These predictions are based on the calculated activation barriers for the different possible reaction pathways. Lower activation barriers indicate more favorable, and thus more likely, reaction outcomes.
Solvent Effects and Conformational Analysis in Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound impact on its mechanism and outcome. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent on the energies of reactants, intermediates, and transition states. For boronic acids, the solvent can influence the equilibrium between the neutral trigonal form and the anionic tetrahedral boronate species, which often exhibits different reactivity.
Analytical Methodologies for Research on 2 Cyclopentylethyl Boronic Acid
Chromatographic Techniques for Reaction Monitoring and Product Characterization
Chromatographic methods are indispensable for separating (2-Cyclopentylethyl)boronic acid from complex mixtures, such as reaction media, and for quantifying its purity. The choice of technique often depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Boronic Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of boronic acids, including this compound, by GC-MS can be challenging due to their high polarity and tendency to undergo dehydration at elevated temperatures in the GC injector, leading to the formation of boroxines (cyclic anhydrides). acs.org To overcome these issues, derivatization is often a necessary step. acs.org This involves converting the polar boronic acid into a more volatile and thermally stable derivative. For instance, boronic acids can be derivatized to their corresponding pinacol (B44631) esters. chromatographyonline.com
A typical GC-MS method for analyzing derivatized boronic acids would involve:
Derivatization: Reaction of the boronic acid with a suitable agent like pinacol. chromatographyonline.com
Injection: Introduction of the derivatized sample into the GC, where it is vaporized.
Separation: The volatile derivative travels through a capillary column (e.g., a non-polar or medium-polarity column) where it is separated from other components based on its boiling point and interaction with the stationary phase.
Detection: The separated components enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound.
The use of an internal standard is crucial for accurate quantification to compensate for variations in sample preparation and injection volume. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) with UV Detection for Boronic Acids
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including boronic acids. waters.comwaters.com Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for the direct analysis of many boronic acids without derivatization. waters.com
For boronic acids that possess a UV chromophore, such as aromatic boronic acids, UV detection is a common and straightforward method. waters.comsielc.com However, for aliphatic boronic acids like this compound, which lack a strong UV chromophore, direct UV detection can be challenging due to poor sensitivity. chromatographyonline.com In such cases, derivatization with a UV-active tag might be necessary, or alternative detection methods could be employed.
A typical reversed-phase HPLC method for boronic acid analysis often utilizes a C18 column. rsc.org The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. waters.comrsc.org The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
The accurate analysis of boronic acid pinacol esters by reversed-phase HPLC can be complicated by on-column hydrolysis back to the corresponding boronic acid. researchgate.net Method parameters such as the stationary phase's silanol (B1196071) activity and the concentration of acid in the mobile phase can significantly influence the rate of this hydrolysis. researchgate.net
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Quantification
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and selective technique for the analysis of boronic acids, offering significant advantages over traditional HPLC methods. rsc.orgrsc.org The use of smaller stationary phase particles in UPLC provides higher resolution, faster analysis times, and increased sensitivity. rsc.org When coupled with a tandem mass spectrometer (MS/MS), this technique allows for the accurate identification and quantification of boronic acids at very low levels. waters.com Several boronic acids have been identified as potential mutagens and require control at low levels using such sensitive methods. waters.com
The composition of the spray solvent can influence the efficiency of the ESI process. While the addition of organic solvents can suppress corona discharge, which can be a challenge in negative ion mode, some methods have been developed using 100% aqueous solutions. nih.gov
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that provides exceptional selectivity and sensitivity for quantitative analysis. proteomics.com.aunih.gov In an MRM experiment, a specific precursor ion (e.g., the deprotonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. proteomics.com.au This process effectively filters out background noise and interferences from the sample matrix, leading to a significant improvement in the signal-to-noise ratio. nih.gov
The combination of UPLC with MRM in negative ESI mode has been shown to achieve quantification limits for boronic acids in the range of 0.005 to 0.05 ng/mL. waters.com This high level of sensitivity is crucial for applications such as the detection of trace-level impurities in pharmaceutical compounds. acs.org The development of MRM methods involves the optimization of precursor and product ion transitions, as well as other mass spectrometer parameters, to achieve the best possible performance. waters.com
Table 1: Summary of Chromatographic Techniques for Boronic Acid Analysis
| Technique | Principle | Advantages | Considerations for this compound |
|---|---|---|---|
| GC-MS | Separation of volatile compounds followed by mass analysis. | High resolution, provides structural information. | Requires derivatization to increase volatility and thermal stability. acs.org |
| HPLC-UV | Separation based on partitioning between stationary and mobile phases with UV detection. | Direct analysis without derivatization is often possible. waters.com | Lacks a strong UV chromophore, leading to low sensitivity. chromatographyonline.com |
| UPLC-MS/MS | High-resolution separation coupled with highly selective and sensitive mass detection. | Excellent sensitivity and selectivity, especially with MRM. waters.com | Ideal for trace-level quantification. waters.com |
Spectroscopic Methods for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques are fundamental for determining the molecular structure of this compound and for investigating the mechanisms of reactions in which it participates.
A combination of experimental and theoretical approaches is often employed for the structural and spectroscopic characterization of boronic acids. nih.gov For instance, the study of n-butylboronic acid utilized X-ray crystallography for solid-state structural information, while infrared and Raman spectroscopy provided data on its vibrational modes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹¹B NMR: The ¹¹B nucleus is NMR-active and provides valuable information about the coordination state of the boron atom. wiley-vch.de The chemical shift of the ¹¹B resonance can distinguish between trigonal (sp²) and tetrahedral (sp³) boron centers. wiley-vch.de
¹H and ¹³C NMR: These standard NMR techniques are used to elucidate the carbon-hydrogen framework of the molecule. In ¹³C NMR, the carbon atom directly bonded to the boron atom can sometimes be difficult to observe due to quadrupolar broadening. wiley-vch.de
NOE Spectroscopy: Nuclear Overhauser Effect spectroscopy can be used to establish through-space connectivities, which is particularly useful in studying the interaction of boronic esters with other molecules, for example, in the context of reaction mechanisms. nih.gov
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. For boronic acids, key vibrational modes include the O-H stretching of the hydroxyl groups and the B-C and B-O stretching vibrations. nih.govresearchgate.net
Mass Spectrometry (MS): Beyond its use in chromatography, mass spectrometry is a crucial tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. ESI-MS studies can also provide insights into the gas-phase chemistry of boronic acids. nih.gov
X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov
Table 2: Spectroscopic Methods for Boronic Acid Characterization
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| NMR (¹¹B, ¹H, ¹³C) | Coordination state of boron, carbon-hydrogen framework, connectivity. wiley-vch.de | Confirms the overall structure and purity. |
| IR & Raman Spectroscopy | Presence of functional groups (e.g., O-H, B-C, B-O). nih.gov | Provides a fingerprint of the molecule's vibrational modes. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. nih.gov | Confirms molecular formula and aids in structural elucidation. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. nih.gov | Provides definitive structural information if a suitable crystal can be obtained. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organoboron compounds. For this compound, a combination of ¹¹B, ¹H, and ¹³C NMR would provide comprehensive structural information.
¹¹B NMR: This technique is highly sensitive to the coordination environment of the boron atom. For a tricoordinate boronic acid like this compound, a broad signal would be expected in the range of δ 25-35 ppm. The precise chemical shift would be indicative of the electronic environment around the boron atom. In mechanistic studies, changes in the ¹¹B NMR chemical shift can indicate the formation of boronate esters or other boron-containing intermediates.
¹H NMR: The proton NMR spectrum would reveal the structure of the cyclopentylethyl fragment. Specific chemical shifts and coupling constants would confirm the connectivity of the ethyl chain to the cyclopentyl ring and the boronic acid moiety. In mechanistic studies, the disappearance of the B(OH)₂ protons and shifts in the signals of the adjacent methylene (B1212753) group could be monitored to follow reaction progress.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms within the molecule. The chemical shifts of the carbons in the cyclopentyl ring and the ethyl chain would be consistent with an alkylboronic acid structure. The carbon atom directly bonded to the boron atom would exhibit a characteristic chemical shift.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹¹B | 25 - 35 | Broad signal typical for tricoordinate boronic acids. |
| ¹H | 0.8 - 2.0 | Complex multiplets for the cyclopentyl and ethyl protons. |
| ¹³C | 10 - 40 | Signals corresponding to the sp³ hybridized carbons of the cyclopentylethyl group. |
Note: The data in this table is predictive and based on general values for similar alkylboronic acids. Actual experimental data is not available.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by specific absorption bands. A very broad and strong absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. A strong band around 1350 cm⁻¹ would correspond to the B-O stretching vibration. The C-H stretching vibrations of the cyclopentyl and ethyl groups would appear in the 2850-2960 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | 3200 - 3600 | Strong, Broad |
| C-H (Alkyl) | 2850 - 2960 | Medium to Strong |
| B-O | ~1350 | Strong |
Note: This data is based on typical values for alkylboronic acids. Specific experimental data for this compound is not available.
Electrochemical Characterization in Mechanistic Research
Electrochemical methods, such as cyclic voltammetry, can be employed to study the redox properties of boronic acids and their derivatives. nih.govorganic-chemistry.org These techniques are valuable in mechanistic research, particularly for reactions involving single-electron transfer (SET) processes. For alkylboronic acids, electrochemical studies can help determine their oxidation potentials. nih.gov The coordination of a Lewis base to the boronic acid can lower its oxidation potential, a phenomenon that can be quantified electrochemically and is relevant in photoredox catalysis. nih.gov While specific electrochemical data for this compound is not documented, research on other alkylboronic acids demonstrates the utility of these methods in understanding their reactivity. nih.govorganic-chemistry.org
Advanced Techniques for Real-time Reaction Monitoring in Organic Synthesis
The progress of organic reactions involving boronic acids can be monitored in real-time using advanced analytical techniques. Techniques such as in-situ NMR and IR spectroscopy allow for the continuous tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic insights. For instance, real-time monitoring of Suzuki-Miyaura cross-coupling reactions has been achieved, offering a deeper understanding of the catalytic cycle. While there are no specific reports on the real-time monitoring of reactions involving this compound, the methodologies are broadly applicable to this class of compounds.
Future Directions and Broader Impact of Research on 2 Cyclopentylethyl Boronic Acid
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Alkyl Boronic Acid Reactions
Currently, there is a lack of specific research on novel catalytic systems developed exclusively for reactions involving (2-Cyclopentylethyl)boronic acid. However, the broader field of organic chemistry is continuously seeking more efficient and selective catalysts for reactions with alkyl boronic acids. Future research could focus on developing catalytic systems tailored to the unique steric and electronic properties of the cyclopentylethyl group. This could involve the design of new ligands for metal catalysts or the exploration of organocatalytic approaches to improve reaction yields and stereoselectivity in processes such as cross-coupling reactions. The development of such systems would be a significant step forward in the practical application of this specific boronic acid.
Exploration of New Reactivity Modes for Alkyl Boronic Acids in Complex Chemical Transformations
The exploration of new reactivity modes for this compound is an area ripe for investigation. While boronic acids are well-established as versatile reagents, particularly in Suzuki-Miyaura cross-coupling reactions, their full reactive potential is still being uncovered. mdpi.com Future studies could investigate the participation of this compound in novel chemical transformations beyond traditional cross-coupling. This might include its use in radical reactions, as a component in multicomponent reactions for the rapid assembly of complex molecules, or in photoredox catalysis. rug.nlnih.gov Uncovering new reaction pathways would significantly expand the synthetic utility of this compound.
Integration into Complex Molecule Synthesis and Natural Product Total Synthesis
There are no documented instances in the reviewed literature of this compound being utilized in the total synthesis of natural products or the construction of other complex molecules. rsc.orgnih.govnih.govnih.gov This represents a significant opportunity for future research. The cyclopentyl motif is present in a variety of biologically active natural products. oregonstate.eduresearchgate.net The development of synthetic strategies that incorporate this compound as a key building block could provide more efficient and novel routes to these complex targets. Such work would not only demonstrate the synthetic utility of this specific boronic acid but also contribute to the broader field of natural product synthesis. scielo.brrsc.org
Sustainable and Green Chemistry Approaches in Boronic Acid Research (e.g., Aqueous Media, Mechanochemistry)
The application of green and sustainable chemistry principles to reactions involving this compound is another underexplored research avenue. Boronic acids are generally considered to have favorable environmental profiles due to their relatively low toxicity. scielo.br Future research could focus on developing reactions with this compound that are performed in environmentally benign solvents, such as water. nih.govresearchgate.net Additionally, the use of mechanochemistry, which minimizes or eliminates the need for solvents, could be explored for reactions with this compound. Adopting these green chemistry approaches would enhance the sustainability of synthetic processes that utilize this compound. Recent studies have shown accelerated reactions of boronic acids in microdroplets, which could be a promising area for future investigation with this specific compound. nih.gov
Q & A
Q. What are the key considerations for synthesizing and purifying aliphatic boronic acids like (2-cyclopentylethyl)boronic acid?
Aliphatic boronic acids often require protection as boronic esters during synthesis due to their sensitivity to moisture and propensity for trimerization. For example, pinacol ester derivatives are commonly used to stabilize boronic acids during multi-step reactions . Purification methods such as chromatography or recrystallization must avoid acidic or aqueous conditions to prevent decomposition. Analytical techniques like LC-MS/MS can detect trace impurities (e.g., genotoxic byproducts) at sub-ppm levels, critical for pharmaceutical applications .
Q. How do boronic acids interact with diols, and how can this inform experimental design?
Boronic acids reversibly bind 1,2- or 1,3-diols via boronate ester formation, a reaction leveraged in glycoprotein sensing, drug delivery, and chromatography . The binding kinetics (e.g., on/off rates) vary with pH and diol structure; stopped-flow fluorescence assays reveal binding equilibria within seconds for sugars like fructose (fastest) and glucose (slowest) . Researchers should optimize buffer conditions (e.g., pH 7.4–8.5) to maximize binding efficiency while minimizing non-specific interactions .
Q. What are the primary challenges in characterizing boronic acid-containing compounds via mass spectrometry?
Free boronic acids undergo dehydration/trimerization to boroxines during ionization, complicating spectral interpretation. Derivatization with diols (e.g., pinacol) or matrices like 2,5-dihydroxybenzoic acid (DHB) suppresses trimerization, enabling accurate MALDI-MS analysis of peptide boronic acids . For branched peptides with multiple boronic acid groups, on-plate esterification with DHB simplifies sequencing .
Advanced Research Questions
Q. How can boronic acids enhance the design of covalent protease inhibitors in drug discovery?
Boronic acids act as reversible electrophiles, forming stable tetrahedral intermediates with catalytic serine/threonine residues in proteases. For example, bortezomib (a boronic acid-based drug) inhibits the 20S proteasome by mimicking substrate aldehydes, with improved potency over non-boron analogs . Structure-activity studies suggest that cyclopentyl groups (as in this compound) may optimize steric and hydrophobic interactions in enzyme binding pockets .
Q. What strategies mitigate non-specific interactions in boronic acid-based glycoprotein capture systems?
Immobilized boronic acids (e.g., AECPBA) bind glycoproteins via terminal sialic acid residues, but secondary hydrophobic/hydrogen-bonding interactions can reduce selectivity. Buffer optimization (e.g., high-salt or competitive diol solutions) minimizes non-specific binding. Surface plasmon resonance (SPR) studies demonstrate that borate buffer at pH 9.0 efficiently elutes captured glycoproteins without denaturation .
Q. How does thermal stability of boronic acids influence their application in materials science?
Thermogravimetric analysis (TGA) reveals that aromatic boronic acids (e.g., pyrene-1-boronic acid) exhibit exceptional thermal stability (>600°C), making them candidates for flame-retardant polymers. Aliphatic derivatives like this compound may require structural modifications (e.g., bulky substituents) to enhance stability .
Q. What mechanisms underlie the anticancer activity of boronic acid-containing heterocycles?
Boronic acid arylidene heterocycles induce apoptosis via tubulin polymerization inhibition (IC₅₀ ~21–22 µM) and proteasome blockade. For example, cis-stilbene derivatives with boronic acid substituents disrupt microtubule dynamics, triggering G2/M arrest in glioblastoma cells . Comparative studies with carboxylic acid analogs highlight boron’s unique role in enhancing bioactivity .
Q. How can boronic acid-diol binding kinetics be exploited for real-time glucose monitoring?
The rapid equilibrium (seconds) between boronic acids and fructose enables real-time sensors, but glucose’s slower kinetics require engineered receptors with preorganized binding pockets. Fluorescent probes using isoquinolinylboronic acids show promise for continuous glucose monitoring in physiological pH ranges .
Contradictions and Methodological Insights
- Analytical Challenges : While MALDI-MS with DHB matrix simplifies peptide boronic acid analysis , conflicting studies note that unprotected boronic acids may still form boroxines, necessitating complementary techniques like NMR or LC-MS/MS .
- Drug Design : Boronic acids improve pharmacokinetics but may introduce off-target effects. Computational modeling (e.g., docking studies) and mutagenicity screens (Ames tests) are critical to balance efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
